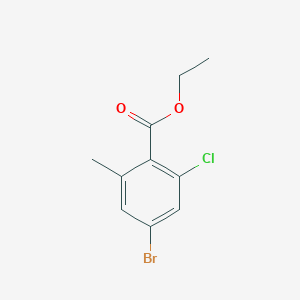

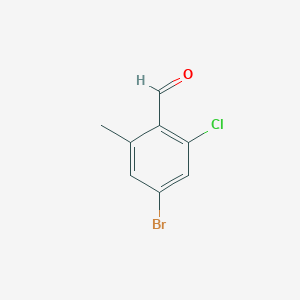

Ethyl 4-bromo-2-chloro-6-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

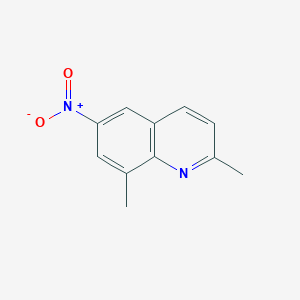

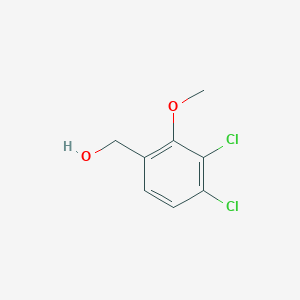

Ethyl 4-bromo-2-chloro-6-methylbenzoate is an organic compound with the CAS Number: 1823870-34-3 . It has a molecular weight of 277.54 . The IUPAC name for this compound is ethyl 4-bromo-2-chloro-6-methylbenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-2-chloro-6-methylbenzoate is 1S/C10H10BrClO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-chloro-6-methylbenzoate has a molecular weight of 277.54 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Brominated Organic Compounds

Ethyl 4-bromo-2-chloro-6-methylbenzoate: is a valuable reagent in the synthesis of brominated organic compounds. Its reactivity allows for the introduction of bromine atoms into organic molecules, which is a crucial step in the production of various pharmaceuticals and agrochemicals. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .

Electrochemical Bromofunctionalization

The compound can be used in electrochemical bromofunctionalization reactions. This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to their corresponding dibromides, bromohydrines, and other brominated products in good to excellent yields .

Pesticide Synthesis

In the field of agrochemistry, Ethyl 4-bromo-2-chloro-6-methylbenzoate can be a precursor for the synthesis of pesticides. For example, it can be involved in the synthesis of chlorantraniliprole, a pesticide that targets the ryanodine receptor in insects, leading to muscle contraction failure and ultimately the insect’s death .

Supramolecular Chemistry

Ethyl 4-bromo-2-chloro-6-methylbenzoate: can contribute to the study of molecular structure and supramolecular architecture. It can be used to synthesize derivatives that are analyzed using X-ray diffraction techniques to understand the molecular and crystal structure of new compounds .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

ethyl 4-bromo-2-chloro-6-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWVATWBLYXNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-chloro-6-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)

![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)